2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

Catalog No.
S14290813
CAS No.
40680-84-0
M.F
C25H30FNO9
M. Wt
507.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dim...

CAS Number

40680-84-0

Product Name

2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

IUPAC Name

2-[[5-[3-(4-fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

Molecular Formula

C25H30FNO9

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C23H28FNO5.C2H2O4/c1-25(2)12-14-30-22-19(18(26)10-7-15-5-8-16(24)9-6-15)20(27-3)17-11-13-29-21(17)23(22)28-4;3-1(4)2(5)6/h5-6,8-9,11,13,18,26H,7,10,12,14H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

ULXDDZJNNKGSFB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=C(C=C3)F)O)OC)OC.C(=O)(C(=O)[O-])O

The compound 2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a complex organic molecule characterized by its unique structural features. It contains a benzofuran moiety, which is a fused bicyclic structure known for its diverse biological activities. The presence of a fluorophenyl group and a hydroxypropyl side chain enhances its potential for interaction with biological targets. The molecular formula of this compound is C20H26FNO5C_{20}H_{26}FNO_5, and it has a molecular weight of approximately 407.5 g/mol.

The chemical reactivity of this compound can be attributed to the functional groups present. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The dimethylazanium group suggests potential for protonation under acidic conditions, which may influence its solubility and reactivity in biological systems. Additionally, the ester functional group from the 2-hydroxy-2-oxoacetate portion can undergo hydrolysis, transesterification, or reactions with nucleophiles.

The biological activity of this compound is likely influenced by its structural components. Benzofuran derivatives are known for various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. The presence of the fluorophenyl group may enhance lipophilicity and receptor binding affinity, potentially leading to improved pharmacokinetic properties. Preliminary studies suggest that compounds with similar structures exhibit activity against certain cancer cell lines and may modulate neurotransmitter systems.

Synthesis of this compound typically involves multi-step organic reactions. A common approach may include:

  • Benzofuran Synthesis: Starting from commercially available precursors, the benzofuran core can be synthesized through cyclization reactions involving phenolic compounds.
  • Functionalization: The introduction of the fluorophenyl group and hydroxypropyl side chain can be achieved via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Formation of Dimethylazanium: This may involve quaternization reactions where a tertiary amine reacts with an alkyl halide.
  • Esterification: Finally, the 2-hydroxy-2-oxoacetate moiety can be introduced through esterification with appropriate carboxylic acid derivatives.

This compound holds potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders or cancer therapeutics due to its unique structural features that may interact with biological pathways. Additionally, it could serve as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Interaction studies focusing on this compound would typically involve:

  • In vitro assays to evaluate binding affinity to specific receptors or enzymes.
  • Cell viability assays to determine cytotoxic effects on various cancer cell lines.
  • Mechanistic studies to elucidate pathways affected by the compound, potentially using techniques like Western blotting or quantitative PCR.

Such studies are essential for establishing the pharmacological profile and therapeutic potential of the compound.

Several compounds share structural similarities with 2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate. These include:

  • 4-Fluorophenyl-benzofuran derivatives - Known for their anti-cancer properties.
  • Dimethoxy-benzofuran compounds - Exhibiting neuroprotective effects.
  • Hydroxypropyl derivatives - Often used in drug formulations due to their solubility characteristics.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran + FluorophenylAnti-cancer
Compound BDimethoxy + HydroxypropylNeuroprotective
Compound CHydroxy + BenzofuranAnti-inflammatory

The uniqueness of 2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate lies in its combination of functional groups that may provide synergistic effects not observed in other similar compounds, enhancing its potential as a therapeutic agent.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

507.19045970 g/mol

Monoisotopic Mass

507.19045970 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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